molecular formula C5H10O B3187970 2-Butene, 1-methoxy-, (2E)- CAS No. 18408-99-6

2-Butene, 1-methoxy-, (2E)-

Cat. No.: B3187970
CAS No.: 18408-99-6
M. Wt: 86.13 g/mol
InChI Key: LQBZMLRJLRSDNW-ONEGZZNKSA-N
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Description

2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C5H10O. It is an alkene with a methoxy group attached to the second carbon of the butene chain. This compound is characterized by its E-configuration, meaning the higher priority substituents on each carbon of the double bond are on opposite sides.

Scientific Research Applications

(E)-2-methoxy-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of “2-Butene, 1-methoxy-, (E)-” in chemical reactions would depend on the specific reaction conditions and reactants involved. As an alkene, it could potentially participate in reactions through its double bond .

Future Directions

The future directions for research on “2-Butene, 1-methoxy-, (E)-” could potentially include exploring its synthesis methods, reactions, and applications in various fields. The relative stabilities of its isomers could also be a topic of interest . Further studies could also focus on its physical and chemical properties, as well as safety and hazard assessments.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-methoxy-2-butene can be synthesized through various methods. One common approach involves the elimination reaction of 2-methoxy-2-butanol. This reaction typically uses a strong acid, such as sulfuric acid, to facilitate the elimination of water, resulting in the formation of the desired alkene .

Industrial Production Methods

In an industrial setting, the production of (E)-2-methoxy-2-butene often involves the catalytic dehydration of 2-methoxy-2-butanol. This process can be carried out in the presence of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxidation: The major product is an oxacyclopropane ring (epoxide).

    Hydrogenation: The major product is 2-methoxybutane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-methoxy-2-butene is unique due to its E-configuration, which affects its reactivity and the types of products formed in chemical reactions. This configuration can influence the stereochemistry of the resulting products, making it a valuable compound in stereoselective synthesis .

Properties

IUPAC Name

(E)-1-methoxybut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBZMLRJLRSDNW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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